molecular formula C16H31N3O2 B11714250 tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate

tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate

Cat. No.: B11714250
M. Wt: 297.44 g/mol
InChI Key: JGUMSOAQDAGTAO-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate is a chemical compound with the molecular formula C15H29N3O2. It is a white to light yellow powder or crystalline solid. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-[4-(piperazin-1-ylmethyl)cyclohexyl]amine. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biochemical probes and inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of proteolysis-targeting chimeras (PROTACs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. In the context of PROTACs, it acts as a linker that brings together a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex, which facilitates the transfer of ubiquitin molecules to the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate is unique due to its specific structure, which allows it to act as an effective linker in PROTACs. Its ability to form stable complexes with both the target protein and the E3 ubiquitin ligase makes it a valuable tool in targeted protein degradation research .

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate

InChI

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-14-6-4-13(5-7-14)12-19-10-8-17-9-11-19/h13-14,17H,4-12H2,1-3H3,(H,18,20)

InChI Key

JGUMSOAQDAGTAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCNCC2

Origin of Product

United States

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